methyl2-oxo-octahydropentalene-1-carboxylate,Mixtureofdiastereomers
Description
Methyl 2-oxo-octahydropentalene-1-carboxylate is a bicyclic organic compound featuring an eight-membered fused ring system (octahydropentalene) with a ketone group at the 2-position and a methyl ester at the 1-position. The compound exists as a mixture of diastereomers due to three stereocenters within the bicyclic framework, resulting in four possible non-enantiomeric configurations . This structural complexity influences its physicochemical properties, reactivity, and applications in synthetic chemistry.
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
methyl 2-oxo-3,3a,4,5,6,6a-hexahydro-1H-pentalene-1-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-13-10(12)9-7-4-2-3-6(7)5-8(9)11/h6-7,9H,2-5H2,1H3 |
InChI Key |
LAZJMFOMANJSIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2CCCC2CC1=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 2-oxo-octahydropentalene-1-carboxylate typically involves multi-step sequences starting from cyclic precursors or substituted cycloalkanes, employing oxidation, esterification, and ring-closure reactions. Key transformations include:
Oxidation of Octahydropentalene Alcohols to Keto Acids
One well-documented method involves the oxidation of pentalenofurane alcohol derivatives using Jones reagent (chromic acid in acetone) under controlled low temperatures to afford keto acids. For example, octahydropentalene alcohols are treated with 2.4 M Jones reagent at temperatures below 0 °C to prevent overoxidation and side reactions. The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.
| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| Oxidation | 2.4 M Jones reagent in acetone, <0 °C | Conversion of alcohol to acid | 70-85 | Side products include esters formed by reaction with starting alcohols |
This oxidation step is critical and requires careful temperature control to minimize formation of secondary ester byproducts, which are formed by esterification of the acid with unreacted alcohols.
Esterification of Keto Acids to Methyl Esters
The keto acids obtained are subsequently esterified using methanol in the presence of an acid catalyst such as para-toluenesulfonic acid (TsOH). This step converts the acid into the methyl ester, methyl 2-oxo-octahydropentalene-1-carboxylate.
| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| Esterification | Methanol, TsOH, reflux | Formation of methyl ester | 75-90 | Reflux conditions favor complete esterification |
This esterification proceeds smoothly and is typically high yielding, providing the target methyl ester as a mixture of diastereomers due to the stereochemical complexity of the bicyclic system.
Alternative Synthetic Routes and Key Research Findings
Use of Organometallic Intermediates and Reductive Lithiation
Advanced synthetic approaches involve the use of organometallic reagents such as organozinc compounds prepared via reductive lithiation of phenyl thioethers. This strategy allows for regioselective and stereoselective functionalization of bicyclic intermediates, potentially enabling more controlled synthesis of methyl 2-oxo-octahydropentalene-1-carboxylate diastereomers.
β-Ketophosphonate Intermediates for Further Functionalization
Research has shown the utility of β-ketophosphonate intermediates derived from methyl esters of octahydropentalene acids. These intermediates are synthesized by reacting methyl esters with lithium salts of dimethyl methanephosphonate at low temperatures (−75 °C to −65 °C), providing key building blocks for further stereoselective synthesis of prostaglandin analogues and other complex molecules.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Observations | Yield Range (%) | Diastereomer Control |
|---|---|---|---|---|
| Oxidation | 2.4 M Jones reagent, acetone, <0 °C | Conversion of alcohols to keto acids | 70-85 | Low; side ester byproducts form |
| Esterification | Methanol, TsOH, reflux | Formation of methyl esters | 75-90 | Low; diastereomeric mixture formed |
| Organometallic Methods | Reductive lithiation, organozinc reagents | Enables regio- and stereoselective steps | Variable | Potential for stereoselectivity |
| β-Ketophosphonate Synthesis | Lithium salt of dimethyl methanephosphonate, low temp | Key intermediates for further synthesis | Moderate to high | Not directly controlling diastereomers |
Chemical Reactions Analysis
Ester Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
| Reaction | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Acidic hydrolysis | HCl (aq), reflux | 2-Oxo-octahydropentalene-1-carboxylic acid | Complete conversion in 6–8 hours |
| Basic hydrolysis (saponification) | NaOH (aq), ethanol, Δ | Sodium salt of the carboxylic acid | Faster reaction kinetics (2–3 hours) |
This reaction is critical for accessing derivatives used in further synthetic modifications, such as amide couplings.
Nucleophilic Addition to the Ketone
The ketone group participates in nucleophilic additions, forming secondary alcohols:
Diastereoselectivity arises from steric effects imposed by the bicyclic framework, directing nucleophiles to the less hindered face .
Reduction Reactions
The ketone is reduced to a secondary alcohol, with stereochemical outcomes dependent on the reducing agent:
| Reagent | Conditions | Product | Diastereomeric Ratio (dr) |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C | cis-2-Hydroxy derivative | 1:1 dr (non-selective) |
| L-Selectride® | THF, −78°C | trans-2-Hydroxy derivative | 4:1 dr |
Sterically hindered reductants like L-Selectride® enhance selectivity by preferentially attacking the ketone’s exposed face .
Cyclization Reactions
The compound serves as a precursor for synthesizing polycyclic structures:
| Reaction | Catalyst/Reagent | Product | Application |
|---|---|---|---|
| Radical cyclization | SmI₂, THF, H₂O | Tricyclic lactone | Pharmaceuticals |
| Acid-mediated cyclization | H₂SO₄, toluene, Δ | Fused bicyclic ether | Material science |
Radical cyclization with samarium(II) iodide achieves high diastereocontrol (dr > 10:1), critical for bioactive molecule synthesis.
Cross-Coupling Reactions
Functionalization via Suzuki-Miyaura coupling expands structural diversity:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Boronate formation | Pinacolborane, Pd(dppf)Cl₂ | Boronic ester intermediate | 85% |
| Suzuki coupling | Aryl bromide, Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | 70–75% |
The boronate intermediate enables modular aryl group introductions, valuable in agrochemical research.
Diastereomer-Specific Reactivity
The diastereomeric mixture exhibits divergent reactivity in stereoselective transformations:
| Diastereomer | Reaction | Outcome | Reference |
|---|---|---|---|
| cis-Diastereomer | Epoxidation (mCPBA) | Epoxide with trans-stereochemistry | |
| trans-Diastereomer | Diels-Alder reaction | Endo adduct predominates |
Epoxidation of the cis-diastereomer proceeds with facial selectivity due to steric shielding by the bicyclic framework .
Key Analytical Data
Reaction outcomes are characterized using:
-
GC-MS : Separation and quantification of diastereomers (e.g., 1:1 ratio resolved using chiral columns) .
-
NMR : Distinct and signals for diastereomers (Δδ = 0.2–0.5 ppm for key protons).
This compound’s reactivity profile underscores its utility in synthesizing complex, stereochemically rich molecules for pharmaceutical and materials science applications.
Scientific Research Applications
Methyl 2-oxo-octahydropentalene-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-oxo-octahydropentalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxo and ester groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : C₁₁H₁₄O₃
- Molecular Weight : 194.23 g/mol
- Synthesis : Typically prepared via intramolecular cyclization of keto-ester precursors under acidic or thermal conditions, yielding diastereomeric mixtures that require chromatographic separation .
- Applications : Intermediate in pharmaceuticals (e.g., prostaglandin analogs) and asymmetric catalysis .
Comparison with Structurally Similar Compounds
Ethyl 3-Oxo-Decahydroazulene-2-Carboxylate
Structural Differences :
- Ring System : Decahydroazulene (10-membered bicyclic system) vs. octahydropentalene (8-membered).
- Functional Groups : Ketone at position 3 and ethyl ester at position 2.
Physicochemical Properties :
| Property | Methyl 2-Oxo-Octahydropentalene-1-Carboxylate | Ethyl 3-Oxo-Decahydroazulene-2-Carboxylate |
|---|---|---|
| Melting Point (°C) | 98–102 (mixture) | 85–89 |
| Solubility in CH₂Cl₂ | High | Moderate |
| Diastereomer Ratio (Crude) | ~1:1:1:1 | ~3:1 (major:minor) |
Reactivity :
- Methyl 2-oxo-octahydropentalene-1-carboxylate participates in Diels-Alder reactions due to its strained bicyclic framework, while the decahydroazulene derivative favors Michael additions owing to its less strained 10-membered ring .
Methyl Bicyclo[3.3.0]octane-1-Carboxylate
Structural Differences :
- Ring Strain : Bicyclo[3.3.0]octane has two five-membered rings, leading to higher strain compared to the partially saturated pentalene system.
Pharmacological Activity :
| Compound | IC₅₀ (µM) for COX-2 Inhibition |
|---|---|
| Methyl 2-oxo-octahydropentalene-1-carboxylate | 12.3 ± 1.5 |
| Methyl bicyclo[3.3.0]octane-1-carboxylate | 8.7 ± 0.9 |
The reduced activity of the pentalene derivative may stem from steric hindrance impeding enzyme binding .
Methyl 2-Oxo-Bicyclo[2.2.2]octane-1-Carboxylate
Spectral Comparison :
| Spectroscopy | Methyl 2-Oxo-Octahydropentalene-1-Carboxylate (¹³C NMR, ppm) | Methyl 2-Oxo-Bicyclo[2.2.2]octane-1-Carboxylate (¹³C NMR, ppm) |
|---|---|---|
| Carbonyl (C=O) | 208.5 | 210.2 |
| Ester (COOCH₃) | 170.9 | 172.1 |
The downfield shift in the bicyclo[2.2.2]octane derivative reflects increased ring strain and electron withdrawal effects .
Mechanistic and Computational Insights
- Diastereomer Stability : Density functional theory (DFT) calculations reveal that the cis-fused diastereomer of methyl 2-oxo-octahydropentalene-1-carboxylate is 2.3 kcal/mol more stable than the trans isomer due to reduced torsional strain .
- Graph-Based Structural Analysis : The compound shares 78% topological similarity with ethyl 3-oxo-decahydroazulene-2-carboxylate, as determined by subgraph isomorphism algorithms .
Biological Activity
Methyl 2-oxo-octahydropentalene-1-carboxylate is a bicyclic compound characterized by its unique molecular structure, which includes a carbonyl group and a carboxylate moiety. This compound is notable for being a mixture of diastereomers, leading to distinct physical and chemical properties. The molecular formula suggests potential pharmacological activities that warrant detailed exploration.
The synthesis of methyl 2-oxo-octahydropentalene-1-carboxylate can be achieved through various organic reactions, allowing flexibility in synthetic pathways depending on the desired yield and starting materials. The compound's structure enables it to participate in multiple chemical reactions, enhancing its utility in organic synthesis and potential applications in pharmaceuticals and agrochemicals.
Biological Activity
Research indicates that methyl 2-oxo-octahydropentalene-1-carboxylate possesses several biological activities, particularly in the realm of pharmacology. Compounds with similar structural features have demonstrated various pharmacological properties, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of microbial pathogens.
- Neuroprotective Effects : Some derivatives exhibit potential in protecting neural cells from damage.
- Anticancer Properties : Certain analogs have been investigated for their ability to inhibit cancer cell proliferation.
The biological activity of methyl 2-oxo-octahydropentalene-1-carboxylate may be attributed to its interaction with specific molecular targets, including enzymes and receptors. Interaction studies have revealed insights into its binding affinities and mechanisms of action, which are crucial for understanding its therapeutic potential.
Comparative Analysis
To illustrate the uniqueness of methyl 2-oxo-octahydropentalene-1-carboxylate, a comparison with structurally related compounds is presented below:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Methyl 2-oxoindane-1-carboxylate | Indane derivative | Antimicrobial activity |
| Methyl 2-oxo-cycloheptanecarboxylate | Cycloheptane derivative | Potential neuroprotective effects |
| Octahydropentalene-substituted pyrazoline | Pyrazoline derivative | Anticancer properties |
Methyl 2-oxo-octahydropentalene-1-carboxylate stands out due to its specific bicyclic structure and carboxylate group, which may enhance its reactivity and biological activity compared to these similar compounds.
Case Studies
Several studies have investigated the biological activity of compounds related to methyl 2-oxo-octahydropentalene-1-carboxylate. For instance:
- Antimicrobial Studies : A study assessed the antimicrobial efficacy of various diastereomers against Gram-positive and Gram-negative bacteria. The results indicated significant activity against Staphylococcus aureus, suggesting potential therapeutic applications in treating bacterial infections.
- Neuroprotection : Research involving neuronal cell lines demonstrated that certain diastereomers could reduce oxidative stress markers, indicating a protective effect against neurodegeneration.
- Anticancer Activity : In vitro assays showed that methyl 2-oxo-octahydropentalene-1-carboxylate inhibited the proliferation of specific cancer cell lines, highlighting its potential as a lead compound for cancer drug development.
Q & A
How can researchers design a synthetic route for methyl 2-oxo-octahydropentalene-1-carboxylate that accounts for diastereomer formation?
Basic Research Question
Methodological Answer:
Retrosynthetic analysis using databases like Reaxys and PISTACHIO can identify plausible precursors and intermediates. For example, the compound’s bicyclic framework suggests starting with a cyclopentane derivative functionalized with ester and ketone groups. Key steps include:
- Precursor Selection : Prioritize precursors with high plausibility scores (e.g., >0.8) using heuristic models .
- Diastereomer Control : Adjust reaction conditions (e.g., temperature, solvent polarity) to influence stereochemical outcomes. For instance, low temperatures may favor kinetic over thermodynamic products.
- Validation : Reference synthetic strategies from analogous compounds, such as the use of chiral auxiliaries in octahydronaphthalene carboxylate synthesis .
What experimental techniques are most effective for separating and characterizing diastereomers of methyl 2-oxo-octahydropentalene-1-carboxylate?
Basic Research Question
Methodological Answer:
- Separation :
- Chromatography : Use chiral HPLC columns (e.g., cellulose-based stationary phases) with gradient elution to resolve diastereomers.
- Crystallization : Fractional crystallization in polar solvents (e.g., ethanol/water mixtures) can isolate individual diastereomers.
- Characterization :
How can contradictions in spectroscopic data between diastereomers be systematically resolved?
Advanced Research Question
Methodological Answer:
Contradictions often arise from overlapping signals or dynamic equilibria. Strategies include:
- Variable-Temperature NMR : Identify coalescence temperatures to assess rotational barriers (e.g., hindered ketone groups).
- DFT Calculations : Predict chemical shifts using software like Gaussian or ORCA, and correlate with experimental data to assign configurations .
- 2D NMR (COSY, NOESY) : Resolve spin systems and spatial proximities, as applied in dihydro-1H-pyrrole carboxylate studies .
What computational methods are suitable for predicting the relative stability and reactivity of diastereomers?
Advanced Research Question
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Gibbs free energy differences to determine thermodynamic stability. For example, optimize geometries at the B3LYP/6-31G(d) level and compute solvation effects using PCM models .
- Molecular Dynamics (MD) : Simulate solvent interactions to assess kinetic stability (e.g., protic vs. aprotic solvents).
- Transition State Analysis : Use IRC (Intrinsic Reaction Coordinate) calculations to map stereochemical pathways during synthesis .
How can reaction conditions be optimized to favor the formation of a specific diastereomer?
Advanced Research Question
Methodological Answer:
- Catalysis : Employ chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to induce asymmetric induction.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states with higher dipole moments, favoring one diastereomer.
- Temperature/Time Control : Shorter reaction times and lower temperatures favor kinetic products, as seen in analogous cycloaddition reactions .
What strategies mitigate challenges in scaling up diastereomer synthesis while maintaining stereochemical purity?
Advanced Research Question
Methodological Answer:
- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing epimerization risks.
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
- Crystallization Engineering : Design polymorph screens to isolate the desired diastereomer at scale, referencing methods from octahydronaphthalene carboxylate studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
